N,2-Dimethoxy-N-methylnicotinamide

Vue d'ensemble

Description

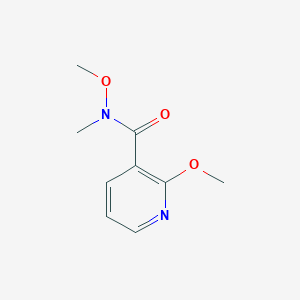

N,2-Dimethoxy-N-methylnicotinamide: is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . It is also known by its CAS number 926003-56-7 . This compound is a derivative of nicotinamide, featuring methoxy and methyl groups attached to the nicotinamide structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethoxy-N-methylnicotinamide typically involves the reaction of nicotinic acid or its derivatives with methanol and methylamine under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and methylation processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction environments to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

N,2-Dimethoxy-N-methylnicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce various amines .

Applications De Recherche Scientifique

Biochemical Pathways

- Nicotinamide Metabolism : By inhibiting NNMT, DMNMN may enhance the availability of nicotinamide adenine dinucleotide (NAD+), a critical cofactor in numerous enzymatic reactions.

- Oxidative Stress Response : Research indicates that modulation of NNMT activity can influence oxidative stress pathways, potentially offering protective effects against oxidative damage in cells .

Cancer Therapy

DMNMN has shown promise in cancer research, particularly concerning its ability to sensitize cancer cells to chemotherapy. By modulating metabolic pathways, DMNMN may enhance the efficacy of existing chemotherapeutic agents.

- Case Study : In preclinical models, compounds that inhibit NNMT have been linked to reduced tumor growth and enhanced sensitivity to radiation therapy . DMNMN's role in these processes is under investigation, with early results suggesting potential benefits in targeting hypoxic tumor environments.

Neurological Disorders

The neuroprotective properties of DMNMN are being explored for conditions such as neurodegenerative diseases. Its ability to enhance NAD+ levels may contribute to improved mitochondrial function and reduced neuronal cell death.

- Research Findings : Studies have indicated that increasing NAD+ levels can mitigate the effects of neuroinflammation and oxidative stress, both of which are implicated in diseases like Alzheimer's and Parkinson's .

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Therapeutic Applications |

|---|---|---|

| N,N-Dimethyltryptamine (DMT) | Serotonergic receptor agonist | Psychotherapy, mood disorders |

| Monomethyl Fumarate (MMF) | NRF2 activation | Multiple sclerosis, neuropathic pain |

| N,2-Dimethoxy-N-methylnicotinamide | NNMT inhibition | Cancer therapy, neuroprotection |

Case Studies and Clinical Research

Several studies have focused on the effects of DMNMN in vitro and in vivo:

- Study A : A 2021 study demonstrated that DMNMN could inhibit NNMT activity effectively, leading to increased levels of nicotinamide and subsequent metabolic benefits .

- Study B : Preclinical trials have highlighted the potential of DMNMN as an adjunct therapy in cancer treatment regimens, showing improved outcomes when combined with standard chemotherapy protocols .

Mécanisme D'action

The mechanism of action of N,2-Dimethoxy-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes involved in nicotinamide metabolism. It may act as an inhibitor or modulator of these enzymes, affecting various biochemical pathways . The exact molecular targets and pathways are still under investigation, but it is believed to influence processes related to energy metabolism and cellular signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N,2-Dimethoxy-N-methylnicotinamide include:

Nicotinamide: The parent compound, which lacks the methoxy and methyl groups.

N-Methylnicotinamide: A derivative with a methyl group but without the methoxy groups.

2-Methoxynicotinamide: A derivative with a methoxy group but without the methyl group.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These modifications can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Activité Biologique

N,2-Dimethoxy-N-methylnicotinamide (DMN) is a compound of interest due to its potential biological activities, particularly in relation to its effects on various metabolic processes and its role as a substrate for Nicotinamide N-methyltransferase (NNMT). This article explores the biological activity of DMN, summarizing key findings from diverse research sources.

DMN is a derivative of nicotinamide and has been studied for its implications in metabolic disorders, cancer, and neurodegenerative diseases. The compound is primarily known for its interaction with NNMT, an enzyme that methylates nicotinamide to produce 1-methylnicotinamide (MNA). This enzymatic pathway is significant as it affects the levels of nicotinamide and its derivatives in the body, influencing various physiological processes.

Nicotinamide N-methyltransferase (NNMT) : NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing MNA. This process is crucial in regulating nicotinamide levels, which are linked to multiple metabolic pathways.

- Substrate Specificity : DMN acts as a substrate for NNMT, influencing its activity and potentially altering the metabolic landscape in tissues where NNMT is expressed, such as liver and adipose tissue .

Biological Effects

- Metabolic Regulation : Studies indicate that DMN may play a role in regulating glucose metabolism and insulin sensitivity. Elevated NNMT activity has been associated with obesity and insulin resistance .

- Cancer Research : The inhibition of NNMT by compounds like DMN has been explored in cancer studies. By modulating the methylation of nicotinamide, DMN may influence cancer cell proliferation and survival .

- Neuroprotective Effects : Research suggests that DMN could have neuroprotective properties, potentially affecting pathways involved in neurodegeneration. The modulation of NNMT activity may impact the levels of neuroprotective factors derived from nicotinamide .

Table 1: Summary of Key Research Findings on DMN

Propriétés

IUPAC Name |

N,2-dimethoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-5-4-6-10-8(7)13-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBMCADGINWIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(N=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.